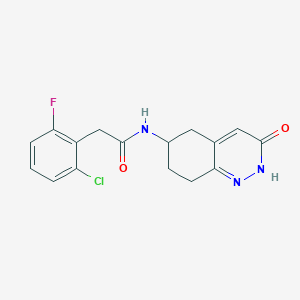
2-(2-chloro-6-fluorophenyl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(2-Chloro-6-fluorophenyl)acetamides are a class of compounds that have been studied for their potential as thrombin inhibitors. These compounds are characterized by their ability to bind to thrombin with high affinity, as indicated by low nanomolar Ki values, which measure the inhibition constant and thus the potency of the inhibitor .
Synthesis Analysis
The synthesis of related acetamide compounds typically involves the reaction of an appropriate aniline derivative with an acylating agent such as acetic anhydride or acetyl chloride. For instance, N-(2,6-dichloro-4-trifluoromethylphenyl)acetamide was synthesized using POCl3 in acetate, showcasing a method that could potentially be adapted for the synthesis of 2-(2-chloro-6-fluorophenyl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized by the presence of N—H⋯O hydrogen bonds, which can lead to the formation of chains in the crystal structure. The conformation of the N—H bond in relation to other substituents on the benzene ring, such as chloro or methyl groups, can vary, influencing the overall molecular conformation . The dihedral angles between the planes of the acetamide group and the substituted benzene ring, as well as other phenyl rings in the structure, can also vary significantly, affecting the molecular shape and potentially the biological activity .
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can be influenced by the substituents on the phenyl ring. For example, electron-withdrawing groups such as chloro and fluoro can affect the electron density of the acetamide nitrogen, potentially altering its reactivity in further chemical transformations. The presence of these substituents can also affect the acidity of the N—H bond, which may play a role in the formation of hydrogen bonds and the overall stability of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of halogen substituents can increase the molecular weight and potentially affect the compound's lipophilicity, which is important for its pharmacokinetic properties. The crystal packing and intermolecular interactions, such as hydrogen bonds and weak C—H⋯O interactions, can influence the compound's solid-state properties, including its crystal form and stability .
Eigenschaften
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O2/c17-12-2-1-3-13(18)11(12)8-15(22)19-10-4-5-14-9(6-10)7-16(23)21-20-14/h1-3,7,10H,4-6,8H2,(H,19,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRLVEQLHWHJEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NNC(=O)C=C2CC1NC(=O)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

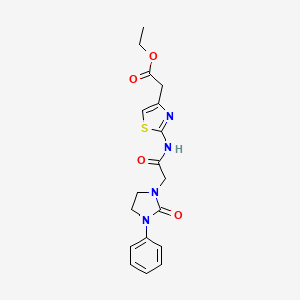
amine](/img/structure/B2544264.png)
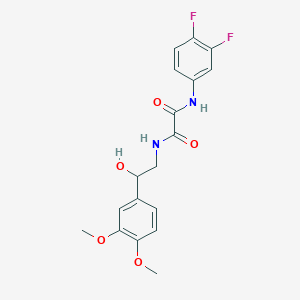


![N-[[4-[4-[Acetyl(methyl)amino]piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2544271.png)

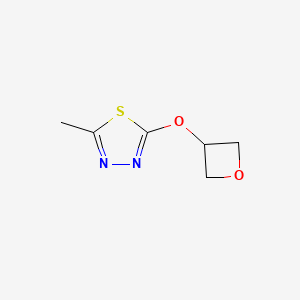
![2-(4-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B2544277.png)
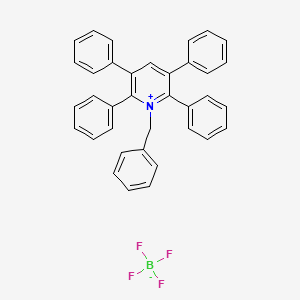
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2544279.png)
![N-cyclopentyl-6-(4-ethoxyphenyl)-2-(4-propylpiperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2544280.png)
![3-Iodoimidazo[1,2-a]pyrimidine](/img/structure/B2544281.png)
![3-[1-(4-Methoxyphenyl)-2-nitroethyl]-2-phenylindol-1-ol](/img/structure/B2544283.png)